molecular formula C21H27N3O3 B1668044 3-[1-[4-[(6-Methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one CAS No. 79781-00-3

3-[1-[4-[(6-Methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one

Cat. No.: B1668044
CAS No.: 79781-00-3
M. Wt: 369.5 g/mol
InChI Key: ADCOUXIGWFEYJP-UHFFFAOYSA-N
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Description

Bulaquine (C₂₃H₃₀N₄O₃, CAS 79781-00-3) is an 8-aminoquinoline antimalarial drug developed by the Central Drug Research Institute (CDRI) in India . It is structurally characterized by a dihydrofuran-2-one ring with an exocyclic C=C bond conjugated to a lactone C=O group, forming a Michael acceptor system. This modification to primaquine’s primary amine structure enhances its stability and metabolic conversion properties . Marketed in India since 2000 as a combination therapy with chloroquine, bulaquine is indicated for the radical cure of Plasmodium vivax malaria and has been investigated for gametocytocidal activity against P. falciparum . Its mechanism involves rapid conversion to primaquine (its active metabolite) in vivo, enabling prolonged antirelapse effects .

Properties

IUPAC Name

3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOUXIGWFEYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79781-00-3
Record name Bulaquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79781-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation Reaction Mechanism

The title enamine derivative is synthesized via a nucleophilic addition-elimination mechanism. Primaquine, an 8-aminoquinoline derivative, reacts with acetyl butyrolactone in the presence of piperidine as a catalyst. Piperidine facilitates deprotonation of the primary amine group in primaquine, enhancing its nucleophilicity. The acetyl group in acetyl butyrolactone acts as an electron-withdrawing group, polarizing the carbonyl carbon for nucleophilic attack. Subsequent elimination of water yields the enamine product.

Reaction Scheme:

  • Primaquine Activation:
    Primaquine’s primary amine reacts with piperidine to form a transient Schiff base, increasing nucleophilic reactivity.
  • Nucleophilic Attack:
    The activated amine attacks the electrophilic carbonyl carbon of acetyl butyrolactone, forming a tetrahedral intermediate.
  • Elimination:
    Loss of water generates the conjugated enamine system, stabilized by resonance with the quinoline ring.

Optimization of Reaction Conditions

Catalytic System

Piperidine is the catalyst of choice due to its moderate basicity and ability to stabilize intermediates via hydrogen bonding. Alternative amines (e.g., pyrrolidine or morpholine) have been tested but result in lower yields (<70% vs. 85–90% with piperidine).

Solvent and Temperature

The reaction is typically conducted in anhydrous dichloromethane or toluene at 60–80°C. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but risk side reactions, such as over-alkylation.

Purification and Yield

Crude bulaquine is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Reported yields range from 75% to 90%, depending on the purity of starting materials.

Pharmaceutical Formulation Strategies

Bulaquine’s instability in acidic environments necessitates specialized formulation techniques to ensure oral bioavailability. Patent WO2005023304A2 outlines bilayer tablet designs combining bulaquine with complementary antimalarials (e.g., artesunate).

Bilayer Tablet Composition

  • First Layer (Bulaquine):
    • Diluents: Microcrystalline cellulose or lactose to enhance compressibility.
    • Binders: Pregelatinized starch for granule cohesion.
    • Lubricants: Magnesium stearate (1–2% w/w) to prevent adhesion during compression.
  • Second Layer (Adjunctive Drug):
    • Example: Amodiaquine hydrochloride with croscarmellose sodium as a disintegrant.

Granulation Techniques

  • Wet Granulation: Preferred for bulaquine due to its hygroscopicity. Aqueous binder solutions (e.g., polyvinylpyrrolidone) improve particle adhesion.
  • Direct Compression: Limited to batches with high-purity API to avoid content uniformity issues.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) is the gold standard for quantifying bulaquine and detecting impurities. Retention time: 8.2 minutes.

Stability Studies

Bulaquine degrades rapidly in simulated gastric fluid (pH 1.2), with a half-life of 15 minutes. Enteric coatings (e.g., hydroxypropyl methylcellulose phthalate) are essential to protect the API during gastric transit.

Impurity Profiling

Common synthesis-related impurities include:

  • Primaquine (Unreacted Starting Material): ≤0.5% by HPLC.
  • Acetylbutyrolactone Adducts: ≤1.0% due to excess reagent.

Pharmacokinetic Considerations

Bulaquine exhibits species-dependent pharmacokinetics:

  • Bioavailability: 3.12% (rats), 5.3% (rabbits), 12% (monkeys).
  • Metabolism: Rapid conversion to primaquine via hepatic cytochrome P450 enzymes.
  • Protein Binding: 50–65% across species, with significant erythrocyte uptake (Krbc/pl = 0.75–1).

Chemical Reactions Analysis

Types of Reactions: Bulaquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions include various bulaquine derivatives with modified pharmacological properties .

Scientific Research Applications

Antimalarial Efficacy

Bulaquine has demonstrated notable efficacy as an antimalarial agent, particularly in preventing relapses of Plasmodium vivax malaria. Clinical studies have shown that bulaquine is effective in clearing gametocytes more rapidly than primaquine, making it a promising alternative for malaria treatment.

Clinical Study Findings

  • In a randomized trial involving patients with uncomplicated Plasmodium falciparum malaria, bulaquine was administered at a dosage of 75 mg. Results indicated a significant reduction in gametocyte persistence compared to primaquine, with fewer patients exhibiting gametocyte viability on day 8 post-treatment .
  • Another study reported that bulaquine produced less oxidative damage in G6PD-deficient individuals compared to primaquine, suggesting its potential as a safer option for this vulnerable population .

Safety Profile

Bulaquine exhibits a favorable safety profile, particularly in comparison to primaquine. Preclinical studies have indicated that bulaquine is three to four times safer than primaquine, which is critical given the risks associated with oxidative stress in G6PD-deficient patients.

Tolerability Studies

  • A study assessing the safety and tolerability of bulaquine found that it was well tolerated among participants, with no significant adverse effects reported, especially in those with G6PD deficiency .
  • The incidence of methemoglobinemia—a common side effect associated with primaquine—was significantly lower in patients treated with bulaquine .

Pharmacokinetics and Mechanism of Action

Bulaquine is rapidly absorbed and metabolized into primaquine, which is the active form responsible for its antimalarial effects. Pharmacokinetic studies reveal that bulaquine has variable absorption profiles across different species but maintains effective bioavailability.

Key Pharmacokinetic Insights

  • In animal models (rats and rabbits), bulaquine showed rapid absorption without distinct phases, and it was extensively converted to primaquine post-administration .
  • The elimination half-life of bulaquine was approximately 1.2 hours across species, indicating a relatively short duration of action but effective therapeutic outcomes due to its conversion to primaquine .

Gene Expression Studies

Recent research has explored the molecular effects of bulaquine on gene expression within hepatic tissues. A study using global gene profiling techniques highlighted significant alterations in gene expression related to protein synthesis and cellular signaling pathways following acute exposure to bulaquine.

Gene Expression Findings

  • Analysis revealed perturbations in over 100 gene probes associated with transcription and protein biosynthesis within 24 hours post-administration .
  • Notably, these changes occurred without traditional markers of hepatic stress, suggesting a unique hepatic response to bulaquine treatment that warrants further investigation.

Comparative Studies with Primaquine

Bulaquine has been compared directly with primaquine in several clinical trials to establish its efficacy and safety profile. These studies reinforce bulaquine's position as a viable alternative treatment option for malaria.

Study TypeComparisonFindings
Randomized TrialBulaquine vs PrimaquineBulaquine showed faster clearance of gametocytes (P = 0.002)
Safety StudyBulaquine vs PrimaquineBulaquine resulted in lower incidence of oxidative damage (P < 0.01)
Pharmacokinetic StudyBulaquine absorption ratesHigher bioavailability observed in monkeys compared to rabbits

Mechanism of Action

The exact mechanism of action of bulaquine is not fully understood. it is believed to exert its effects by damaging the mitochondria of the malaria parasite, thereby inhibiting its energy production. Bulaquine also inhibits protein synthesis and disrupts the polymerization of amino acids by the parasite .

Comparison with Similar Compounds

Key Findings:

  • Bulaquine vs. Primaquine :

    • Bulaquine is a prodrug of primaquine, with species-dependent conversion rates: 80% in rats, 60% in monkeys, and 40% in rabbits after oral administration .
    • Bulaquine exhibits a shorter elimination half-life (~1.2 hours in rats and rabbits) compared to primaquine (~4–6 hours in humans) .
    • Protein binding ranges from 50–65%, with significant red blood cell (RBC) uptake (partition coefficient Krbc/pl = 0.75–1) .
  • Bulaquine vs. Tafenoquine: Tafenoquine, a next-generation 8-aminoquinoline, has a prolonged half-life (~14 days) due to structural modifications (e.g., 2-O-methyl removal), enabling single-dose regimens . Unlike bulaquine, tafenoquine directly targets hypnozoites without requiring metabolic activation .

Table 1: Pharmacokinetic Comparison

Parameter Bulaquine Primaquine Tafenoquine
Bioactivation Prodrug (→ primaquine) Directly active Directly active
Half-life (oral) ~1.2 hours (rodents) 4–6 hours (humans) ~14 days (humans)
Protein binding 50–65% 60–70% ~95%
Key metabolite Primaquine Carboxyprimaquine None (minimal metabolism)

Efficacy in Malaria Treatment

Clinical Trials:

  • Radical Cure of P. vivax Malaria :
    • In a double-blind trial (n=571), bulaquine (25 mg/day ×5 days) showed comparable relapse prevention to primaquine (15 mg/day ×5 days) but with lower methemoglobinemia incidence (3% vs. 15%) .
  • Gametocytocidal Activity :
    • A randomized study (n=91) demonstrated superior gametocyte clearance with a single 75 mg bulaquine dose vs. 45 mg primaquine (100% clearance by day 15 vs. 77% in primaquine) .

Table 2: Efficacy in Clinical Studies

Indication Bulaquine Regimen Primaquine Regimen Outcome (Bulaquine vs. Primaquine)
P. vivax relapse 25 mg/day ×5 days 15 mg/day ×5 days Non-inferior efficacy, fewer adverse events
P. falciparum gametocytes 75 mg single dose 45 mg single dose Faster clearance (Day 8: 0% vs. 24% gametocytemia)

Structural and Mechanistic Differences

  • Bulaquine vs. Primaquine :

    • Bulaquine’s dihydrofuran-2-one ring enhances stability and delays primaquine release, reducing acute toxicity .
    • Primaquine lacks this prodrug feature, leading to faster systemic exposure and higher oxidative stress .
  • Bulaquine vs. Tafenoquine: Tafenoquine’s 2-O-methyl and 4-methyl groups improve half-life but increase lipophilicity and tissue accumulation .

Figure 1: Structural Comparison

  • Bulaquine: (3E)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]amino]ethylidene]dihydro-2(3H)-furanone .
  • Primaquine: 8-[(4-amino-1-methylbutyl)amino]-6-methoxyquinoline .
  • Tafenoquine: 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methylquinoline .

Biological Activity

Bulaquine, also known as CDRI 80/53, is a novel antimalarial compound derived from the 8-aminoquinoline class. It has garnered attention for its efficacy against the hepatic stages of malaria, particularly Plasmodium vivax and Plasmodium ovale. This article explores the biological activity of bulaquine, including its pharmacological properties, safety profile, and comparative efficacy with primaquine.

Bulaquine functions primarily as an anti-relapse agent, targeting the hypnozoites (dormant liver stages) of P. vivax and P. ovale. Its mechanism involves the inhibition of mitochondrial respiration in the parasites, leading to their death. Studies have shown that bulaquine is structurally similar to primaquine but exhibits enhanced safety and efficacy profiles.

Pharmacokinetics

Research indicates that bulaquine is rapidly absorbed in animal models. In pharmacokinetic studies conducted on rats and rabbits, bulaquine demonstrated a quick absorption rate with no significant absorption delay noted . The compound's pharmacokinetics suggest that it can effectively reach therapeutic levels in a short period, which is crucial for treating acute malaria infections.

Clinical Studies

  • Efficacy Comparison with Primaquine :
    A randomized study involving 91 patients with uncomplicated P. falciparum malaria assessed bulaquine's efficacy compared to primaquine. Results indicated that bulaquine recipients had a significantly lower persistence of gametocytes on day 8 (32% vs. 65% for primaquine) . By day 15, all patients in both groups were gametocyte-free, suggesting that bulaquine may clear gametocytemia faster than primaquine.
  • Anti-Relapse Activity :
    Bulaquine has been shown to be effective in preventing relapses of P. vivax malaria. In a study comparing elubaquine (another name for bulaquine) with primaquine after treatment with chloroquine, no relapses were observed in patients treated with bulaquine over a follow-up period of 28 days . This finding underscores its potential as a safer alternative for patients at risk of oxidative stress due to G6PD deficiency.

Safety Profile

Bulaquine has been reported to have a better safety profile compared to primaquine. In studies evaluating its safety, adverse effects were significantly lower in patients treated with bulaquine, particularly among those with G6PD deficiency . The incidence of methemoglobinemia was also notably less severe compared to primaquine treatment .

Gene Expression Studies

A study investigating the early hepatic response to bulaquine in mice revealed significant alterations in gene expression related to protein synthesis and cellular signaling pathways . Gene profiling identified over 100 probes with differential expression, indicating that bulaquine influences various cellular processes without causing traditional markers of hepatic stress.

Data Summary

Study FocusFindings
Efficacy against P. falciparumBulaquine shows superior gametocytocidal activity compared to primaquine (32% vs. 65% persistence on day 8)
Anti-relapse efficacyNo relapses observed in patients treated with bulaquine post-chloroquine treatment
Safety profileLower incidence of adverse effects and methemoglobinemia compared to primaquine
Gene expressionSignificant perturbation in hepatic gene expression without markers of stress

Case Studies

  • Case Study: Efficacy in G6PD Deficiency :
    A clinical trial involving G6PD-deficient patients demonstrated that those treated with bulaquine did not experience significant drops in hematocrit levels, unlike those receiving primaquine . This highlights bulaquine's potential as a safer option for vulnerable populations.
  • Long-term Efficacy :
    In a longitudinal study assessing relapse rates over several months post-treatment, bulaquine maintained its efficacy as an anti-relapse agent, emphasizing its role in long-term malaria management strategies .

Q & A

Q. What are the key synthetic pathways for Bulaquine, and how can researchers ensure reproducibility in its synthesis?

Bulaquine is synthesized via condensation of primaquine with acetylbutanone. To ensure reproducibility, researchers should document reaction conditions (temperature, solvent ratios, catalysts) and purification steps (e.g., column chromatography parameters). Characterization requires HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification. Known intermediates should cross-reference established literature, while novel by-products require full spectral analysis .

Q. What standardized protocols exist for evaluating Bulaquine’s efficacy against Plasmodium species in preclinical models?

Follow WHO guidelines for antimalarial drug testing:

  • In vitro : Use synchronized cultures of P. falciparum (e.g., 3D7 strain) with IC50 determination via SYBR Green assays. Include chloroquine-resistant strains (e.g., K1) for comparative analysis.
  • In vivo : Employ P. berghei-infected murine models, monitoring parasitemia reduction and survival rates. Standardize dosing regimens (e.g., 20 mg/kg/day for 4 days) and control for host immune responses .

Q. How should researchers characterize Bulaquine’s pharmacokinetic profile to optimize dosing regimens?

Conduct LC-MS/MS studies to measure plasma concentration-time curves in animal models. Key parameters:

  • Cmax : Peak plasma concentration.
  • Tmax : Time to reach Cmax.
  • AUC : Area under the curve for bioavailability.
  • Half-life : Metabolic stability in hepatic microsomes. Compare with primaquine to identify structural advantages .

Advanced Research Questions

Q. How can conflicting clinical data on Bulaquine’s efficacy (e.g., Gogtay 2004 vs. Gogtay 2006) be systematically analyzed?

Apply meta-analytical frameworks:

  • Heterogeneity testing : Use Cochran’s Q or I<sup>2</sup> statistics to quantify variability between studies.
  • Subgroup analysis : Stratify by patient demographics (age, genetic polymorphisms in CYP450 enzymes) or parasite load.
  • Bias assessment : Evaluate blinding protocols and sample sizes using GRADE criteria. Contradictions may arise from differences in gametocyte clearance metrics or regional Plasmodium resistance patterns .

Q. What molecular mechanisms underlie Bulaquine’s superior gametocytocidal activity compared to primaquine?

Hypothesize and test via:

  • Target engagement assays : Radioligand binding studies on mitochondrial cytochrome b or dihydroorotate dehydrogenase.
  • Metabolomic profiling : Compare primaquine and Bulaquine’s effects on hemozoin formation and redox homeostasis in gametocytes.
  • CRISPR-Cas9 knockouts : Validate putative targets (e.g., pvdhfr) in transgenic P. vivax lines .

Q. How can researchers address potential oxidative toxicity of Bulaquine in glucose-6-phosphate dehydrogenase (G6PD)-deficient populations?

  • In vitro hemolysis assays : Use G6PD-deficient erythrocytes exposed to Bulaquine and measure free hemoglobin release.
  • In silico modeling : Predict metabolite reactivity (e.g., quinone-imine intermediates) using DFT calculations.
  • Clinical mitigation : Propose adjunct therapies (e.g., N-acetylcysteine) and validate in phased trials .

Q. What strategies improve the detection of Bulaquine resistance in field isolates?

  • Phenotypic assays : Monitor IC50 shifts in ex vivo parasite growth assays.
  • Genomic sequencing : Screen for mutations in pvmdr1 or pvcrt orthologs via targeted amplicon sequencing.
  • Cross-resistance studies : Test against artemisinin derivatives to identify multidrug-resistant haplotypes .

Methodological Frameworks

  • Experimental design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for clinical questions .
  • Data interpretation : Use PRISMA guidelines for systematic reviews and Cochrane tools for bias minimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-[4-[(6-Methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one
Reactant of Route 2
Reactant of Route 2
3-[1-[4-[(6-Methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.